Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780317
InChI: InChI=1S/C18H17N3O4S2/c1-3-25-17(23)14-10-27-18(20-14)21-15(22)8-12-9-26-16(19-12)11-5-4-6-13(7-11)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,22)
SMILES:
Molecular Formula: C18H17N3O4S2
Molecular Weight: 403.5 g/mol

Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14780317

Molecular Formula: C18H17N3O4S2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C18H17N3O4S2
Molecular Weight 403.5 g/mol
IUPAC Name ethyl 2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C18H17N3O4S2/c1-3-25-17(23)14-10-27-18(20-14)21-15(22)8-12-9-26-16(19-12)11-5-4-6-13(7-11)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,22)
Standard InChI Key BFZMNZBDQBJAGE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC

Introduction

Structural Characterization and Nomenclature

The compound’s systematic IUPAC name, ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate, delineates its molecular framework:

  • A central 1,3-thiazole ring at position 4 bears a carboxylate ester group (ethyl ester).

  • The amino group at position 2 of this thiazole is acetylated by a second thiazole moiety substituted with a 3-methoxyphenyl group.

  • The acetyl bridge links the two thiazole rings, creating a conjugated system that may enhance electronic delocalization and binding affinity to biological targets .

Key Structural Features

FeatureDescription
Molecular FormulaC₁₉H₁₆N₄O₅S₂
Molecular Weight468.48 g/mol
Thiazole RingsTwo 1,3-thiazole cores with substituents at C2 and C4 positions
Functional GroupsEthyl carboxylate, acetyl amino, 3-methoxyphenyl, and thiazole heterocycles

This structural complexity aligns with trends in medicinal chemistry, where bis-heterocyclic systems are engineered to optimize pharmacokinetic properties and target selectivity .

Synthetic Pathways and Methodological Considerations

While no direct synthesis protocol for this compound exists in the literature, its assembly likely involves multi-step reactions leveraging established thiazole-forming methodologies:

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a plausible starting point, utilizing thiourea and α-halo carbonyl compounds. For example, thiourea reacts with chloroacetaldehyde to yield 2-aminothiazole intermediates, as demonstrated in the synthesis of simpler thiazole derivatives . Adapting this method, 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetyl chloride could be prepared via:

  • Thiazol-4-yl Acetic Acid Synthesis: Condensation of 3-methoxyphenyl thioamide with bromoacetyl bromide.

  • Acetylation: Reaction with acetic anhydride to form the acetylated intermediate.

Coupling Reactions

The acetyl amino linkage between the two thiazole rings may be achieved through peptide coupling reagents (e.g., EDC/HOBt), facilitating the reaction between 2-aminothiazole-4-carboxylate and the acetyl-thiazole derivative. Patent CN105348216A highlights the utility of butyllithium and ethyl acetate in acetylating bromothiazoles, suggesting analogous strategies for introducing ester groups .

Hypothetical Synthesis Workflow

  • Synthesis of 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid.

  • Acetylation of ethyl 2-amino-1,3-thiazole-4-carboxylate.

  • Coupling via carbodiimide-mediated amide bond formation.

Structure-Activity Relationship (SAR) Analysis

Critical substituents influencing bioactivity include:

  • 3-Methoxyphenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites.

  • Acetyl Amino Linker: Stabilizes hydrogen bonding with target proteins (e.g., ATP-binding pockets in kinases).

  • Ethyl Carboxylate: Improves aqueous solubility and bioavailability relative to methyl esters.

Comparative Bioactivity of Analogous Thiazoles

CompoundTarget ActivityIC₅₀/MICStructural Feature
2b (Yurttaş et al., 2015)Antibacterial (E. faecalis)100 µg/mL4-Arylpiperazine-thiazole
11 (Güzeldemirci et al.)Antitubercular0.125 µg/mLImidazo[2,1-b]thiazole
13 (Braga et al., 2016)Antileukemic43 µM2,4-Disubstituted thiazole

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis risks low yields; flow chemistry or microwave-assisted methods could optimize efficiency.

  • ADMET Profiling: Predictive modeling is needed to assess absorption and cytochrome P450 interactions.

  • Target Identification: Proteomic studies (e.g., affinity chromatography) may elucidate binding partners.

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